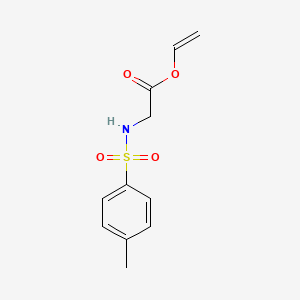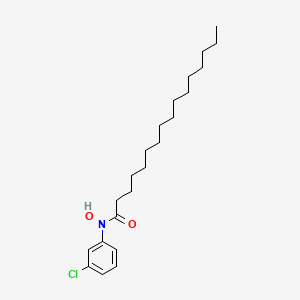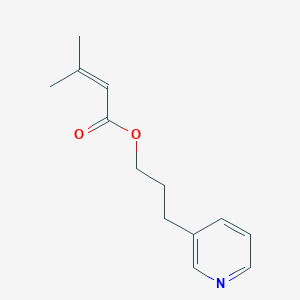![molecular formula C14H20O2Si B14431234 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- CAS No. 81906-09-4](/img/structure/B14431234.png)
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is an organic compound with a unique structure that includes a butenoic acid backbone substituted with a dimethylphenylsilyl group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- typically involves the reaction of 3-butenoic acid derivatives with dimethylphenylsilyl reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for efficiency and cost-effectiveness. The process may include steps such as purification and isolation to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylphenylsilyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways.
Medicinal Chemistry:
Wirkmechanismus
The mechanism by which 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- exerts its effects involves interactions with specific molecular targets. The dimethylphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butenoic acid, 2-(dimethylphenylsilyl)-, methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
2-Butenoic acid, 3-methyl-: Lacks the dimethylphenylsilyl group, making it less reactive in certain contexts
Uniqueness
3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is unique due to the presence of the dimethylphenylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions .
Eigenschaften
CAS-Nummer |
81906-09-4 |
|---|---|
Molekularformel |
C14H20O2Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
2-[[dimethyl(phenyl)silyl]methyl]-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C14H20O2Si/c1-11(2)13(14(15)16)10-17(3,4)12-8-6-5-7-9-12/h5-9,13H,1,10H2,2-4H3,(H,15,16) |
InChI-Schlüssel |
MTWLSPNEAOIIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C[Si](C)(C)C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)










![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)


